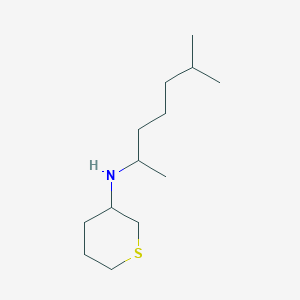
N-(6-Methylheptan-2-yl)tetrahydro-2H-thiopyran-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Methylheptan-2-yl)tetrahydro-2H-thiopyran-3-amine is a chemical compound with the molecular formula C13H27NS It is characterized by a tetrahydrothiopyran ring substituted with an amine group and a 6-methylheptan-2-yl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methylheptan-2-yl)tetrahydro-2H-thiopyran-3-amine typically involves the following steps:
Formation of the Tetrahydrothiopyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amine Group: The amine group can be introduced via nucleophilic substitution reactions, where an appropriate amine precursor reacts with the tetrahydrothiopyran ring.
Attachment of the 6-Methylheptan-2-yl Side Chain: This step involves the alkylation of the tetrahydrothiopyran ring with a 6-methylheptan-2-yl halide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as distillation, crystallization, or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Methylheptan-2-yl)tetrahydro-2H-thiopyran-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups or the ring structure.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Derivatives: From reduction reactions.
Substituted Amines: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
N-(6-Methylheptan-2-yl)tetrahydro-2H-thiopyran-3-amine has several applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development due to its unique structure.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(6-Methylheptan-2-yl)tetrahydro-2H-thiopyran-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(6-Methylheptan-2-yl)tetrahydro-2H-pyran-4-amine: Similar structure but with a pyran ring instead of a thiopyran ring.
N-(6-Methylheptan-2-yl)tetrahydro-2H-thiopyran-4-amine: Similar structure but with the amine group at a different position on the ring.
Uniqueness
N-(6-Methylheptan-2-yl)tetrahydro-2H-thiopyran-3-amine is unique due to the presence of the thiopyran ring, which imparts distinct chemical and biological properties compared to its pyran analogs. The sulfur atom in the thiopyran ring can participate in unique interactions and reactions, making this compound valuable for specific applications.
Eigenschaften
Molekularformel |
C13H27NS |
|---|---|
Molekulargewicht |
229.43 g/mol |
IUPAC-Name |
N-(6-methylheptan-2-yl)thian-3-amine |
InChI |
InChI=1S/C13H27NS/c1-11(2)6-4-7-12(3)14-13-8-5-9-15-10-13/h11-14H,4-10H2,1-3H3 |
InChI-Schlüssel |
IEVFVTDEJXOMEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)NC1CCCSC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


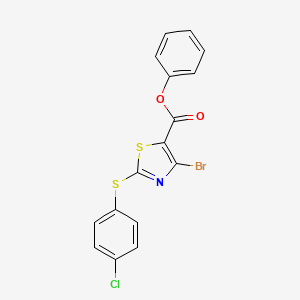
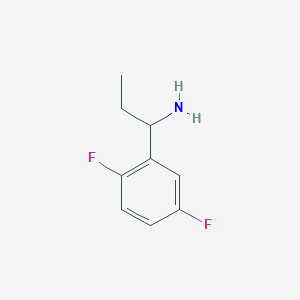

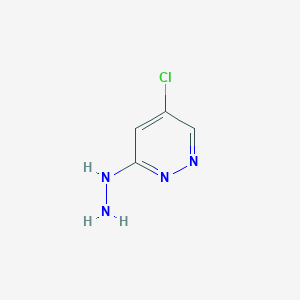

![(1R,4S,6S)-5-[(tert-butoxy)carbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13007895.png)
![7-(Trifluoromethyl)benzo[d]isothiazole](/img/structure/B13007907.png)
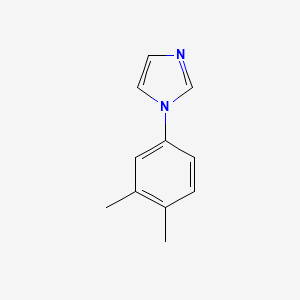
![2-{9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-ylidene}acetonitrile](/img/structure/B13007913.png)
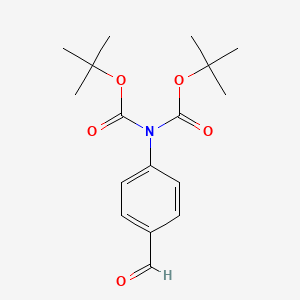
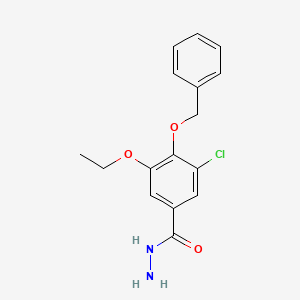

![tert-butyl (3R,5S)-3-amino-5-[(tert-butyldimethylsilyl)oxy]piperidine-1-carboxylate](/img/structure/B13007932.png)

